2-(Aminomethyl)phenol
Overview
Description
2-(Aminomethyl)phenol is an organic compound with the molecular formula C7H9NO. It consists of a benzene ring substituted with an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms. This compound is known for its versatility in synthetic organic chemistry and its applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of 2-(Aminomethyl)phenol are currently under investigation .
Mode of Action
It is under investigation in clinical trials, such as NCT03556319 , which may provide more insights into its interactions with biological targets and the resulting changes.
Biochemical Pathways
Phenolic compounds, to which this compound belongs, are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . As part of the phenolic compounds group, it may exhibit antioxidant properties and could potentially play a role in preventing oxidative stress-related diseases . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-chloromethylphenol with ammonia under high pressure and temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in a hydrogenation reactor with a palladium on carbon catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-(Aminomethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)phenol: Similar structure but with a methyl group instead of a hydrogen on the amino group.
2-Aminobenzyl alcohol: Similar structure but with an alcohol group instead of a hydroxyl group.
4-Hydroxybenzylamine: Similar structure but with the amino and hydroxyl groups on different positions on the benzene ring.
Uniqueness
2-(Aminomethyl)phenol is unique due to the specific positioning of its amino and hydroxyl groups, which allows for distinct reactivity and interactions compared to its analogs. This unique structure makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
2-(aminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902921 | |
Record name | NoName_3497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-30-9, 50312-64-6 | |
Record name | 2-(Aminomethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Aminomethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Aminomethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(aminomethyl)phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14855 | |
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Record name | 932-30-9 | |
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Record name | 2-(aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |
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Record name | (aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |
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Record name | 2-(AMINOMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(Aminomethyl)phenol relate to its saluretic activity?
A1: Research has shown that the specific arrangement of functional groups in this compound is crucial for its saluretic effects. [, , , , ] Modifying the position of the aminomethyl group or replacing the phenolic hydroxyl or aminomethyl groups significantly diminishes the compound's ability to increase salt excretion. [, ] Additionally, substituting the nitrogen with bulky groups or groups resistant to hydrolysis also reduces saluretic activity. [] Interestingly, spiroannulation and quaternization can separate the saluretic and antihypertensive effects observed in some derivatives. []
Q2: Can you elaborate on the importance of the neighboring ionizable 1-hydroxyl and 2-aminomethyl groups in this compound derivatives for their biological activity?
A2: The proximity of the 1-hydroxyl and 2-aminomethyl groups in this compound derivatives is essential for their ability to inhibit swelling-activated chloride channels in human neutrophils. [] This interaction likely involves the formation of secondary ring structures, contributing to the compound's potency. []
Q3: How does the rate of hydrolysis affect the saluretic activity of spiroannulated 2-(Aminomethyl)phenols?
A3: Studies indicate an inverse relationship between the rate of hydrolysis and saluretic effects in spiroannulated 2-(Aminomethyl)phenols. [] Compounds with slower in vivo hydrolysis rates tend to exhibit stronger saluretic activity. [] This suggests that the intact spiroannulated structure is important for interacting with the biological target responsible for salt excretion.
Q4: Which structural modifications in the this compound scaffold led to improved potency as chloride channel inhibitors?
A4: Introducing a 5-aza isostere to the 2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol structure resulted in a compound (4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride) with high saluretic diuretic activity in both rats and dogs. [] This highlights the potential of exploring isosteric replacements within the scaffold for optimizing biological activity.
Q5: Does the rate of kill of antimalarial compounds relate to their mode of action?
A5: Yes, research suggests a strong correlation between the rate of kill and the mode of action for antimalarial compounds. [] For instance, inhibitors targeting PfATP4 exhibit faster cytocidal action compared to those affecting parasite hemoglobin catabolism, dihydrofolate reductase-thymidylate synthase (DHFR-TS), dihydroorotate dehydrogenase (DHODH), or the bc1 complex. [] Interestingly, specific core scaffolds like diamino-glycerols and this compound display intrinsic rapid cytocidal activity. [] This information helps guide medicinal chemistry efforts to develop faster-acting antimalarial drugs.
Q6: What are the applications of 2-(Aminomethyl)phenols in organic synthesis?
A7: 2-(Aminomethyl)phenols are versatile building blocks in organic synthesis. They serve as precursors for 2-substituted 1,3-benzoxazines through reactions with aldehydes or paraformaldehyde. [] These benzoxazines are important heterocyclic compounds with applications in various fields.
Q7: How are this compound derivatives utilized in synthesizing dibenzo[b,f][1,4]oxazepines (DBOs)?
A8: Dibenzo[b,f][1,4]oxazepines (DBOs) are a class of compounds with diverse pharmacological activities. This compound derivatives act as crucial building blocks in synthesizing DBOs. One common approach involves reacting a substituted this compound with a substituted 2-nitro-1-bromobenzene, ultimately leading to the formation of the DBO structure. []
Q8: Can you provide examples of reactions where this compound derivatives are employed as supporting ligands or modifiers for catalysts?
A9: Research demonstrates the effectiveness of this compound-modified materials as catalyst supports. For example, rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres show promise as magnetically recoverable catalysts for reducing nitroarenes and degrading dyes in water. [] Furthermore, 2-(Aminomethyl)phenols-modified boehmite nanoparticles have shown potential as catalysts for carbon-carbon bond formation reactions. [] These examples highlight the ability of this compound derivatives to enhance catalytic activity and facilitate catalyst recovery due to their ability to bind metal species and their potential for further functionalization.
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: While specific examples of computational studies on this compound are limited within the provided abstracts, it is worth noting that computational chemistry is routinely employed to investigate structure-activity relationships (SAR) and design novel molecules with improved properties. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can offer valuable insights into the interaction of these compounds with their biological targets, helping to rationalize observed experimental results and guide further optimization efforts.
Q10: What are the pharmacological effects of 2-(Aminomethyl)phenols?
A11: 2-(Aminomethyl)phenols, specifically some 4-alkyl-6-halo derivatives, have shown significant saluretic and diuretic activities in rats and dogs. [] This means they can increase the excretion of salt and water through urine. Additionally, some derivatives exhibit antihypertensive activity. [, ] For example, compound 2 (2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol) displayed potent saluretic, diuretic, and antihypertensive effects. []
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